4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Overview
Description
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a fluorine atom and an azabicyclohexane ring.
Preparation Methods
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This can be achieved through a [2+2] cycloaddition reaction, often facilitated by photochemical methods.
Introduction of the fluorine atom: This step usually involves the use of fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Scientific Research Applications
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors, thereby modulating their activity . The azabicyclohexane ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation .
Comparison with Similar Compounds
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
4-Bromo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: Similar to the chloro analog, but with different steric and electronic effects due to the larger bromine atom.
The uniqueness of this compound lies in its specific combination of fluorine and the azabicyclohexane ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2/c7-5-1-6(2-5,4(9)10)8-3-5/h8H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMDDIQHAFKJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672591 | |
Record name | 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196976-68-7 | |
Record name | 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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